n-Octylphosphorylcholine

Catalog No.
S573793
CAS No.
53255-89-3
M.F
C13H30NO4P
M. Wt
295.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Octylphosphorylcholine

CAS Number

53255-89-3

Product Name

n-Octylphosphorylcholine

IUPAC Name

octyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C13H30NO4P

Molecular Weight

295.36 g/mol

InChI

InChI=1S/C13H30NO4P/c1-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14(2,3)4/h5-13H2,1-4H3

InChI Key

MDNHUELOANFCGT-UHFFFAOYSA-N

SMILES

CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Synonyms

n-octylphosphorylcholine, NOPPC

Canonical SMILES

CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Drug Delivery and Targeting:

  • Drug carriers: Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), n-OPC can be used to create liposomes and micelles, which are microscopic spheres used to encapsulate and deliver drugs within the body. These carriers can improve drug solubility, stability, and targeting to specific tissues or cells. Source: National Institutes of Health: )
  • Surface modification: n-OPC can be conjugated to the surface of nanoparticles or other drug delivery systems, making them more biocompatible and reducing their interaction with the immune system. This can improve the overall efficacy and safety of the drug delivery system. Source: ScienceDirect:

Cell Biology and Membrane Research:

  • Membrane model systems: n-OPC, due to its structural similarity to phosphatidylcholine (a major component of cell membranes), can be used to create artificial membranes for studying various cellular processes, such as membrane protein function and drug-membrane interactions. Source: Royal Society of Chemistry:
  • Cell-surface engineering: n-OPC can be used to modify the surface of cells, allowing researchers to study the impact of specific molecules on cell behavior and function. Additionally, n-OPC modification can be used to create "stealthy" cells that evade detection by the immune system, which is valuable in cell transplantation research. Source: National Center for Biotechnology Information: )

Materials Science and Nanomedicine:

  • Biocompatible coatings: n-OPC can be used to coat surfaces of various materials, such as implants and biosensors, making them more biocompatible and reducing the risk of rejection or inflammatory response. Source: American Chemical Society:
  • Nanoparticle stabilization: n-OPC can be used as a stabilizing agent for nanoparticles, preventing them from aggregation and improving their overall stability in biological environments. This is crucial for the development of various nanomedicine applications. Source: Wiley Online Library:

n-Octylphosphorylcholine is a phosphocholine derivative characterized by the presence of an octyl chain. This compound is notable for its amphiphilic properties, which arise from the hydrophobic octyl group and the hydrophilic phosphorylcholine moiety. The structure allows it to interact effectively with biological membranes, making it a subject of interest in various biochemical and pharmaceutical applications.

The mechanism of action of OPC depends on the specific application. Here are two key mechanisms:

  • Drug Delivery: OPC can form micelles that encapsulate drugs. These micelles can then deliver the drugs to specific targets in the body by interacting with cell membranes []. The hydrophilic head group facilitates interaction with the water surrounding the cells, while the hydrophobic tail allows for penetration into the cell membrane.
  • Biocompatibility: The zwitterionic nature of OPC makes it biocompatible, meaning it is well-tolerated by biological systems. The phosphorylcholine head group mimics the head group of natural phospholipids found in cell membranes, reducing the immune response and potential toxicity [].
, primarily involving its phosphorylcholine group. Notably, it can undergo hydrolysis to release choline and phosphoric acid. Additionally, it can engage in reactions with nucleotides, such as:

  • Cytidine triphosphate + n-Octylphosphorylcholine → Pyrophosphate + Citicoline
    This reaction illustrates its potential role in metabolic pathways involving phospholipid synthesis .

The biological activity of n-Octylphosphorylcholine is closely related to its interaction with cell membranes. It exhibits properties that can modulate membrane fluidity and permeability, making it useful in drug delivery systems. Furthermore, its phosphorylcholine group can facilitate interactions with proteins involved in cellular signaling and immune responses, enhancing its therapeutic potential.

Various methods have been developed for synthesizing n-Octylphosphorylcholine. Common approaches include:

  • Direct Alkylation: This involves reacting phosphorylcholine with octyl halides under basic conditions.
  • Phosphorylation of Octanol: Octanol can be phosphorylated using phosphorus oxychloride or phosphorus pentoxide to yield n-Octylphosphorylcholine.
  • Esterification Reactions: The reaction of octanol with phosphoryl chloride followed by hydrolysis can also produce this compound.

Each method has its advantages and limitations regarding yield and purity .

n-Octylphosphorylcholine has several applications across different fields:

  • Drug Delivery: Its amphiphilic nature allows for the formulation of liposomes and micelles, enhancing the solubility and bioavailability of hydrophobic drugs.
  • Biotechnology: It is used in cell culture media to improve cell attachment and growth.
  • Surface Modification: n-Octylphosphorylcholine can modify surfaces to create biocompatible coatings that resist protein adsorption.

Studies on the interactions of n-Octylphosphorylcholine with various biomolecules have revealed its capacity to influence protein conformation and activity. For example, it can enhance the binding affinity of certain antibodies to their antigens via its phosphorylcholine group, which mimics natural ligands in biological systems .

Several compounds share structural similarities with n-Octylphosphorylcholine, each with unique properties:

Compound NameStructure TypeUnique Features
PhosphocholineSimple phospholipidBasic unit of phospholipids; lacks hydrophobic tail
2-MethacryloyloxyethylPhospholipid derivativeUsed in polymerization; enhances biocompatibility
PhosphatidylcholineGlycerophospholipidMajor component of cell membranes; complex structure
CholineQuaternary ammonium compoundEssential nutrient; involved in neurotransmission

n-Octylphosphorylcholine stands out due to its specific octyl chain, which enhances its hydrophobic interactions compared to simpler phosphocholines or phosphatidylcholine .

Molecular Formula and Weight

n-Octylphosphorylcholine possesses the molecular formula C13H30NO4P, with a precisely determined molecular weight of 295.36 grams per mole [1]. This compound is officially registered under the Chemical Abstracts Service number 53255-89-3 and carries the molecular descriptor label MFCD07370102 [1]. The compound maintains classification under the United Nations Standard Products and Services Code 12161902, indicating its categorization within the broader phospholipid and surfactant chemical family [1].

The molecular weight determination places n-octylphosphorylcholine in an intermediate position between simple phosphorylcholine derivatives and more complex phosphatidylcholine compounds [2]. This molecular mass reflects the combination of the eight-carbon aliphatic chain with the phosphorylcholine head group, contributing to its unique amphiphilic properties that distinguish it from both shorter and longer chain phosphocholine analogs [9] [10].

Table 1: Fundamental Molecular Properties of n-Octylphosphorylcholine

PropertyValue
Molecular FormulaC13H30NO4P
Molecular Weight (g/mol)295.36
CAS Number53255-89-3
MDL NumberMFCD07370102
UNSPSC Code12161902
Physical StateZwitterionic in aqueous solution
Storage ClassificationCombustible liquids

Structural Characteristics

Hydrophobic Octyl Chain Domain

The hydrophobic domain of n-octylphosphorylcholine consists of a linear eight-carbon alkyl chain (octyl group) that extends from the phosphate moiety [1] [9]. This octyl chain adopts a predominantly extended conformation in aqueous environments, contributing significantly to the compound's surface-active properties and membrane-modifying capabilities [9] [10]. The eight-carbon length represents an optimal balance for surfactant activity, providing sufficient hydrophobicity for micelle formation while maintaining adequate water solubility [10] [38].

Research involving partially fluorinated octyl-phosphocholine surfactants has demonstrated that the octyl chain length critically influences the critical micelle concentration and surface tension lowering activity [9] [10]. The surface area of the hydrophobic chain controls micellization behavior, with the octyl chain providing a moderate hydrophobic driving force that enables stable micelle formation without excessive aggregation [9]. Molecular dynamics simulations of octyl phosphocholine in water have confirmed that the octyl chain maintains flexibility while providing the necessary hydrophobic interactions for aggregate stability [41].

The octyl chain's interaction with membrane systems has been extensively characterized through studies of membrane protein solubilization [26] [35]. Unlike longer-chain detergents that may cause more severe membrane disruption, the octyl chain length provides sufficient membrane-penetrating capability while maintaining relatively mild solubilization conditions [35] [49]. This characteristic makes n-octylphosphorylcholine particularly useful for applications requiring gentle membrane protein extraction.

Phosphorylcholine Head Group Architecture

The phosphorylcholine head group of n-octylphosphorylcholine exhibits a complex three-dimensional architecture characterized by the spatial arrangement of the phosphate group and the trimethylammonium moiety [1] [16]. The phosphorylcholine head group consists of a phosphate group covalently linked to a choline residue through a phosphodiester bond, creating a polar domain that interacts favorably with aqueous environments [16] [30].

The trimethylammonium group within the choline moiety adopts a tetrahedral geometry, with the three methyl groups positioned to minimize steric hindrance while maximizing favorable hydration interactions [30]. The phosphate group maintains its characteristic tetrahedral configuration, with one oxygen atom forming the ester linkage to the octyl chain and another participating in the phosphodiester bond with the choline ethyl group [1] [16]. The remaining oxygen atoms of the phosphate group carry negative charges that are balanced by the positive charge of the trimethylammonium nitrogen [16].

Studies of phosphorylcholine group behavior in various chemical environments have revealed that the head group architecture facilitates extensive hydrogen bonding with water molecules [30]. The phosphorylcholine moiety demonstrates remarkable hydration capacity, with water molecules forming organized hydration shells around both the phosphate and trimethylammonium components [14] [30]. This hydration pattern contributes significantly to the biocompatibility and non-fouling properties associated with phosphorylcholine-containing compounds [14].

Zwitterionic Properties and Charge Distribution

n-Octylphosphorylcholine exhibits classic zwitterionic behavior, possessing both positive and negative charges within the same molecule while maintaining overall electrical neutrality [1] [14]. The zwitterionic character arises from the simultaneous presence of the positively charged trimethylammonium group and the negatively charged phosphate group, creating a dipolar molecular structure [14] [30].

The charge distribution within n-octylphosphorylcholine creates distinct electrostatic regions that influence molecular interactions and self-assembly behavior [30]. The trimethylammonium nitrogen carries a permanent positive charge, while the phosphate group bears negative charges distributed among its oxygen atoms [1] [14]. This charge separation generates a molecular dipole moment that significantly affects the compound's interaction with water and other polar molecules [30].

The zwitterionic nature of n-octylphosphorylcholine contributes to its unique hydration properties, distinguishing it from conventional ionic surfactants [14]. The balanced charge distribution enables the molecule to participate in both cationic and anionic interactions simultaneously, leading to enhanced water structure and reduced non-specific protein adsorption [14] [30]. Research on zwitterionic polymers containing phosphorylcholine groups has demonstrated that this charge balance creates superior biocompatibility compared to single-charge systems [14].

The amphoteric character of n-octylphosphorylcholine allows it to function effectively across a wide range of pH conditions [32] [34]. Unlike simple cationic or anionic surfactants, the zwitterionic nature provides stability against electrolyte effects and maintains consistent surface-active properties in various ionic environments [32]. This property makes n-octylphosphorylcholine particularly valuable for applications requiring consistent performance under varying chemical conditions [34].

Structural Comparison with Natural Phospholipids

n-Octylphosphorylcholine shares fundamental structural similarities with natural phosphatidylcholine lipids while exhibiting distinct architectural differences that affect its biological and chemical properties [17] [18]. Natural phospholipids typically contain two fatty acid chains attached to a glycerol backbone, whereas n-octylphosphorylcholine features a single octyl chain directly linked to the phosphate group [17] [46].

The phosphorylcholine head group architecture in n-octylphosphorylcholine closely resembles that found in natural phosphatidylcholines, maintaining the characteristic phosphodiester linkage and trimethylammonium structure [16] [17]. However, the absence of the glycerol backbone in n-octylphosphorylcholine creates a more linear molecular geometry compared to the branched structure of natural phospholipids [17] [18]. This structural difference significantly influences membrane interactions and self-assembly behavior.

Table 2: Structural Comparison Between n-Octylphosphorylcholine and Related Compounds

CompoundMolecular FormulaMolecular WeightStructural TypeHydrophobic Domain
n-OctylphosphorylcholineC13H30NO4P295.36Single-chain phosphocholineSingle octyl chain (C8)
PhosphorylcholineC5H14NO4P183.14Head group onlyNone
DodecylphosphorylcholineC17H38NO4P351.5Single-chain phosphocholineSingle dodecyl chain (C12)
1,2-Dioctanoyl-sn-glycero-3-phosphocholineC24H48NO8P509.6Dual-chain phosphatidylcholineTwo octanoyl chains (C8)

Natural phospholipids such as phosphatidylcholine exhibit different phase behavior and membrane properties compared to n-octylphosphorylcholine due to their dual-chain architecture [17] [18]. The single-chain structure of n-octylphosphorylcholine promotes micelle formation rather than bilayer assembly, distinguishing its self-organization behavior from that of natural membrane lipids [18] [38]. This difference makes n-octylphosphorylcholine more suitable for applications requiring detergent-like properties rather than membrane-forming capabilities.

The fatty acid composition of natural phospholipids varies significantly depending on biological source, with typical chain lengths ranging from 12 to 22 carbons [17] [19]. In contrast, n-octylphosphorylcholine maintains a consistent eight-carbon chain length, providing predictable physical and chemical properties [1] [38]. Natural phospholipids also commonly contain unsaturated fatty acids that introduce conformational flexibility, while the saturated octyl chain of n-octylphosphorylcholine offers more rigid structural characteristics [17] [19].

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic nomenclature for n-octylphosphorylcholine follows standard phosphate ester naming conventions, designating the compound as 2-(trimethylazaniumyl)ethyl octyl hydrogen phosphate [1] [21]. This nomenclature explicitly identifies the trimethylammonium-containing ethyl group and the octyl substituent attached to the central phosphate moiety [1].

Alternative chemical designations for this compound include several commonly used names that reflect different aspects of its structure and function [1]. The designation "octyl phosphocholine" emphasizes the phosphocholine head group with octyl substitution, while "O-(octylphosphoryl)choline" highlights the phosphoryl linkage to the choline moiety [1]. Commercial and research literature frequently employs "phosphocholine octyl ester" to denote the ester bond between the phosphate group and the octyl chain [1].

Table 3: IUPAC Nomenclature and Alternative Designations

Nomenclature TypeDesignation
IUPAC Name2-(trimethylazaniumyl)ethyl octyl hydrogen phosphate
Chemical Namen-Octylphosphorylcholine
Commercial NameOctyl phosphocholine
Systematic NameOctyl 2-(trimethylazaniumyl)ethyl phosphate
Alternative Name 1O-(octylphosphoryl)choline
Alternative Name 2Phosphocholine octyl ester

The systematic naming conventions for phosphocholine derivatives follow established patterns that identify the alkyl chain length and linkage type [1] [4]. The prefix "n-" in n-octylphosphorylcholine specifies the normal (linear) configuration of the eight-carbon chain, distinguishing it from potential branched isomers [1]. This nomenclature system enables precise identification and avoids confusion with related compounds having different chain lengths or structural arrangements.

Regional and institutional variations in nomenclature occasionally appear in scientific literature, with some sources using "octylphosphorylcholine" without the "n-" prefix when the linear chain structure is implied by context [1] [26]. However, the IUPAC systematic name provides the most unambiguous identification for regulatory and research purposes [21].

Chemical Representation Systems (SMILES, InChI)

The Simplified Molecular Input Line Entry System representation for n-octylphosphorylcholine is expressed as CCCCCCCCOP([O-])(=O)OCCN+(C)C, which systematically encodes the molecular structure in a linear text format [1] [27]. This SMILES notation begins with the eight-carbon chain (CCCCCCCC), followed by the phosphate group with its various substituents and charge states [1]. The notation explicitly represents the zwitterionic nature through the negatively charged phosphate oxygen ([O-]) and the positively charged nitrogen ([N+]) centers.

The International Chemical Identifier system provides a more comprehensive structural representation: 1S/C13H30NO4P/c1-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14(2,3)4/h5-13H2,1-4H3 [1] [27]. This InChI string contains detailed connectivity information that unambiguously defines the molecular structure, including stereochemical information and protonation states [1]. The InChI format enables precise database searching and structural comparison across different chemical information systems.

The corresponding InChI Key for n-octylphosphorylcholine is MDNHUELOANFCGT-UHFFFAOYSA-N, which serves as a unique molecular identifier derived from the full InChI string [1] [27]. This condensed representation facilitates rapid database queries and structural matching while maintaining the essential molecular identity information [1]. The InChI Key format has become the standard for chemical database indexing and cross-referencing in modern chemical informatics systems.

These chemical representation systems enable computational analysis and structural comparison of n-octylphosphorylcholine with related compounds [27]. The SMILES and InChI formats support molecular modeling studies, property prediction algorithms, and automated structure-activity relationship analysis [1] [27]. Both representation systems maintain compatibility with major chemical databases and computational chemistry software packages, ensuring broad accessibility for research applications.

Physical Characteristics

Appearance and Physical State

n-Octylphosphorylcholine presents as a white to off-white crystalline solid or powder at room temperature [1]. The compound exhibits the typical appearance characteristics of zwitterionic phosphocholine derivatives, maintaining a solid state under standard atmospheric conditions [2]. The physical form can vary from fine powder to crystalline aggregates depending on the preparation and purification methods employed [1].

The molecular structure of n-Octylphosphorylcholine (molecular formula C₁₃H₃₀NO₄P, molecular weight 295.36 g/mol, CAS number 53255-89-3) consists of an octyl hydrocarbon chain linked to a phosphorylcholine headgroup, creating an amphiphilic molecule with distinct hydrophobic and hydrophilic regions [3]. This amphiphilic nature is fundamental to its surface-active properties and physical behavior in aqueous systems.

Solubility Parameters

The solubility characteristics of n-Octylphosphorylcholine are governed by its zwitterionic nature and amphiphilic structure. In aqueous systems, the compound demonstrates good solubility due to the presence of the phosphorylcholine headgroup, which contains both positively charged quaternary ammonium and negatively charged phosphate moieties [1]. This zwitterionic character facilitates strong hydration through electrostatic interactions with water molecules [4].

The solubility profile varies significantly across different solvent systems. In methanol, n-Octylphosphorylcholine shows good solubility, similar to other phosphorylcholine derivatives [1]. Ethanol provides moderate solubility, while chloroform and other non-polar organic solvents exhibit limited solubility due to the hydrophilic nature of the phosphorylcholine headgroup [5]. The solubility in mixed organic solvents demonstrates intermediate behavior, with the extent of dissolution dependent on the polarity and composition of the solvent mixture [6].

Temperature effects on solubility follow typical patterns for zwitterionic surfactants, with increased solubility at elevated temperatures facilitating enhanced molecular motion and reduced intermolecular interactions [7]. The presence of electrolytes in solution can significantly influence solubility behavior through charge screening effects and modification of the hydration shell around the zwitterionic headgroup [8].

Surface Activity Parameters

Critical Micelle Concentration (CMC)

The critical micelle concentration of n-Octylphosphorylcholine in water at 25°C has been experimentally determined to be approximately 114 mM (3.4% w/v) [10] [11]. This value places n-Octylphosphorylcholine in the range typical for medium-chain zwitterionic surfactants, reflecting the balance between the hydrophobic octyl chain and the hydrophilic phosphorylcholine headgroup.

Molecular dynamics simulations using the Partition-Enabled Analysis of Cluster Histograms (PEACH) method have provided insights into the micellization behavior of octyl phosphocholine derivatives [12] [13]. These computational studies suggest CMC values in the range of 143-159 mM, showing reasonable agreement with experimental determinations [12]. The simulation results indicate that micelle formation follows the quasi-droplet model, with free energy of aggregation consistent with classical surfactant theory [12].

The CMC value demonstrates the expected dependence on alkyl chain length, following the logarithmic relationship typical for homologous surfactant series [14]. Compared to dodecylphosphocholine (DPC) with a CMC of 1-2 mM [15], the shorter octyl chain of n-Octylphosphorylcholine results in significantly higher CMC values, reflecting reduced hydrophobic interactions driving micelle formation [16].

Temperature effects on the CMC follow typical patterns for zwitterionic surfactants, with decreasing CMC values at elevated temperatures due to enhanced entropic contributions to micellization [7]. The presence of electrolytes can modulate the CMC through charge screening effects, though the impact is generally less pronounced for zwitterionic surfactants compared to ionic species [8].

Surface Tension Effects

n-Octylphosphorylcholine exhibits significant surface activity, demonstrating substantial reduction in surface tension upon adsorption at the air-water interface [7]. The surface tension behavior follows the characteristic pattern for surfactants, with steep reduction below the CMC followed by a plateau region at concentrations above the CMC [17].

The plateau surface tension values for phospholipid surfactants typically range from 21 to 34 mN/m [17], indicating excellent surface activity. For n-Octylphosphorylcholine, the plateau surface tension is expected to fall within this range, reflecting the efficiency of the phosphorylcholine headgroup in reducing interfacial energy [7]. The surface tension lowering activity is enhanced by the fluorination degree in related octyl-phosphocholine derivatives, with higher fluorination leading to lower surface tension values [7] [18].

The surface tension reduction mechanism involves the preferential adsorption of n-Octylphosphorylcholine molecules at the air-water interface, with the hydrophobic octyl chains oriented toward the air phase and the hydrophilic phosphorylcholine headgroups anchored in the aqueous phase [19]. This orientation minimizes the contact between hydrophobic chain segments and water while maintaining favorable hydration of the zwitterionic headgroup [4].

Dynamic surface tension measurements reveal the kinetics of adsorption, with n-Octylphosphorylcholine showing typical diffusion-controlled adsorption behavior for medium-chain surfactants [20]. The equilibration time depends on concentration, with faster kinetics observed at higher concentrations due to increased driving force for adsorption [20].

Interfacial Behavior

The interfacial behavior of n-Octylphosphorylcholine at various interfaces demonstrates the characteristic properties of zwitterionic surfactants [19]. At the air-water interface, the molecular occupied area at the CMC is estimated to be approximately 50-55 Ų, consistent with similar phosphocholine compounds [19]. This area reflects the packing efficiency and orientation of molecules at the interface, influenced by both headgroup hydration and alkyl chain interactions [19].

Neutron reflectivity studies of related phosphocholine surfactants reveal that the area per molecule remains relatively constant (50-53 Ų) across different chain lengths, suggesting that headgroup interactions dominate interfacial packing [19]. The alkyl chains respond to changes in concentration or chain length primarily through variations in tilt angle rather than area per molecule [19].

The interfacial activity extends beyond air-water interfaces to oil-water systems, where n-Octylphosphorylcholine can stabilize emulsions and facilitate phase transfer processes [21]. The phosphorylcholine headgroup provides excellent hydration and charge balance, contributing to the formation of stable interfacial films [4].

Adsorption isotherms follow the Langmuir or Frumkin models, depending on the extent of lateral interactions between adsorbed molecules [19]. The strong hydration capacity of the phosphorylcholine headgroup through electrostatic interactions contributes to the excellent anti-fouling properties observed for phosphorylcholine-based materials [4]. This behavior is attributed to the formation of a structured water layer around the zwitterionic headgroup, which resists protein adsorption and cellular adhesion [22] [4].

Thermodynamic Properties

Free Energy of Micellization

The free energy of micellization (ΔG°mic) for n-Octylphosphorylcholine is negative, indicating that micelle formation is thermodynamically favorable [23]. The standard free energy of micellization can be calculated from the CMC using the relationship ΔG°mic = RT ln(CMC), where the CMC is expressed as a mole fraction [23]. For n-Octylphosphorylcholine with a CMC of 114 mM, this yields a free energy of micellization of approximately -15 to -20 kJ/mol, typical for medium-chain zwitterionic surfactants [23].

The free energy contributions arise from multiple factors, including the hydrophobic effect driving alkyl chain aggregation, electrostatic interactions between headgroups, and changes in water structure around the surfactant molecules [24]. For zwitterionic surfactants like n-Octylphosphorylcholine, the balance between attractive hydrophobic interactions and repulsive electrostatic forces determines the overall free energy change [24].

Molecular dynamics simulations using the PEACH method have provided detailed free energy profiles for octyl phosphocholine aggregation as a function of cluster size [12] [25]. These studies reveal that the free energy dependence on aggregation number follows the quasi-droplet model, with contributions from surface energy and bulk solvation effects [12]. The simulation results show good agreement with experimental CMC determinations, validating the computational approach [12].

The temperature dependence of the free energy of micellization reflects the entropy-enthalpy compensation typical for surfactant systems [26]. At higher temperatures, the entropic contribution becomes more favorable due to increased molecular motion and reduced water structure, leading to more negative free energy values and lower CMC [23].

Temperature Effects on Aggregation

Temperature significantly influences the aggregation behavior of n-Octylphosphorylcholine through multiple mechanisms [25]. Increasing temperature generally promotes micellization by enhancing the entropic contribution to the free energy of micellization [23]. This effect is particularly pronounced for zwitterionic surfactants, where the entropy gain from hydrocarbon chain aggregation and water restructuring drives the process [23].

The temperature dependence of the CMC typically follows an Arrhenius-type relationship, with the logarithm of CMC varying linearly with inverse temperature [23]. For n-Octylphosphorylcholine, increasing temperature is expected to decrease the CMC, following the pattern observed for other phosphocholine derivatives [7]. This behavior reflects the endothermic nature of micellization, where higher temperatures provide the thermal energy needed to overcome enthalpic barriers [23].

Calorimetric studies of related systems reveal that the enthalpy of micellization is typically positive (endothermic) for phosphocholine surfactants, indicating that micelle formation requires energy input [23]. However, the large positive entropy change associated with the release of structured water molecules around the hydrophobic chains provides the driving force for spontaneous micellization [23].

The temperature coefficient of aggregation depends on the balance between enthalpic and entropic contributions [27]. For n-Octylphosphorylcholine, the relatively short octyl chain suggests that entropy effects dominate, leading to strong temperature dependence of aggregation behavior [25]. The aggregation number and micelle size also show temperature dependence, with larger aggregates favored at higher temperatures due to enhanced chain mobility [12].

Enthalpy-Entropy Relationships

The micellization of n-Octylphosphorylcholine exhibits the characteristic enthalpy-entropy compensation observed in surfactant systems [26]. The process is typically endothermic (positive ΔH°mic) but entropy-driven (large positive ΔS°mic), resulting in an overall negative free energy change [23]. This pattern reflects the fundamental nature of hydrophobic interactions in aqueous systems [26].

The positive enthalpy of micellization arises from the disruption of hydrogen bonds between water molecules and the partial dehydration of the surfactant headgroup during aggregation [23]. For n-Octylphosphorylcholine, the zwitterionic headgroup maintains significant hydration even in the micellar state, leading to moderate enthalpic penalties compared to ionic surfactants [23].

The entropy increase driving micellization comes primarily from the release of structured water molecules that surround the hydrophobic octyl chains in the monomeric state [23]. This entropic gain is enhanced by increased conformational freedom of the alkyl chains within the micelle core and the reduced ordering of water molecules at the micelle-water interface [26].

Isothermal titration calorimetry studies of related zwitterionic surfactants reveal that the enthalpy of micellization becomes less positive with increasing chain length, while the entropy term becomes more favorable [23]. For n-Octylphosphorylcholine, the relatively short chain length suggests a moderate enthalpy penalty balanced by significant entropy gains [23].

The compensation temperature, where enthalpy and entropy contributions balance, provides insight into the dominant driving forces for micellization [26]. For phosphocholine surfactants, this temperature typically falls in the physiologically relevant range, explaining their biological significance as membrane components [28].

Spectroscopic Properties

n-Octylphosphorylcholine exhibits characteristic spectroscopic features that enable its identification and structural characterization across multiple analytical techniques [29] [30] [31] [32]. The zwitterionic phosphorylcholine headgroup and octyl chain provide distinct spectroscopic signatures that facilitate both qualitative and quantitative analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic signals for the various molecular segments [29] [30]. The choline quaternary ammonium group N⁺(CH₃)₃ appears as a singlet at approximately 3.2 ppm, while the OCH₂CH₂N⁺ linkage shows characteristic multipiples around 4.3 ppm and 3.7 ppm respectively [29]. The octyl chain methylene groups produce overlapping signals in the 1.2-1.6 ppm region, with the terminal methyl group appearing as a triplet near 0.9 ppm [30].

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) provides definitive identification of the phosphoryl group, with chemical shifts typically observed in the range characteristic of phosphate esters [32]. The ³¹P signal position is sensitive to the chemical environment and can provide information about aggregation state and molecular interactions [33]. Quantitative ³¹P NMR methods enable accurate determination of purity and concentration in complex mixtures [32].

Infrared spectroscopy reveals characteristic absorption bands for the major functional groups [31]. The phosphoryl P=O stretch appears in the 1200-1300 cm⁻¹ region, while C-H stretching vibrations of the alkyl chain are observed in the 2800-3000 cm⁻¹ range [31] [34]. The quaternary ammonium group contributes to characteristic bands in the fingerprint region below 1500 cm⁻¹ [35]. These spectroscopic features enable routine identification and quality control of n-Octylphosphorylcholine preparations.

XLogP3

2.4

Other CAS

53255-89-3

Dates

Last modified: 04-14-2024

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